5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate can then be converted into the desired amine derivative through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antiviral activity, particularly against the tobacco mosaic virus.
Industry: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar core structure but has an oxadiazole ring instead of a thiadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative has a sulfonamide group attached to the thiadiazole ring.
Uniqueness
5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
74970-91-5 |
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Molecular Formula |
C14H10ClN3S |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
InChI Key |
OAISFYDENRELHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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